molecular formula C8H14N4O2 B2599733 4-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1487143-16-7

4-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2599733
CAS No.: 1487143-16-7
M. Wt: 198.226
InChI Key: VKRKAKFRSYIVAA-UHFFFAOYSA-N
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Description

4-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The 4-aminopyrazole core is a privileged structure known for its versatility in interacting with various biological targets. Researchers utilize this compound and its derivatives primarily in the development of kinase inhibitors. The aminopyrazole moiety is a key pharmacophore found in potent inhibitors targeting a range of kinases, including cyclin-dependent kinases (CDKs) and Aurora kinases, which are critical in oncology research for regulating cell cycle progression and proliferation . Beyond oncology, the 4-aminopyrazole-5-carboxamide structure serves as a valuable precursor in synthesizing novel compounds for anti-infective research. Pyrazole carboxamide derivatives have been investigated for their antimicrobial properties, with studies indicating potential mechanisms of action that involve disrupting fungal mitochondrial function, specifically by targeting complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase) in the respiratory chain . This makes them a subject of interest in developing new agrochemical and pharmaceutical antifungal agents. Furthermore, the structural motif is explored in anti-inflammatory research, as similar compounds have demonstrated an ability to inhibit key inflammatory mediators . The molecule's capacity to form key hydrogen bonds via its free amino group and carboxamide functionality makes it a versatile building block for designing ligands for various enzymes and receptors. Its primary value to researchers lies in its potential as a intermediate for constructing more complex, target-specific molecules in hit-to-lead optimization campaigns across multiple therapeutic areas .

Properties

IUPAC Name

4-amino-N-(2-methoxyethyl)-2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-12-7(6(9)5-11-12)8(13)10-3-4-14-2/h5H,3-4,9H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRKAKFRSYIVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-amino-1-methyl-1H-pyrazole-5-carboxamide with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Pyrazole Carboxamides

The following table summarizes key structural and physicochemical differences between 4-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide and related compounds:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features Reference
This compound C₉H₁₅N₄O₂ 4-Amino, N-(2-methoxyethyl), 1-methyl 227.25 Balanced lipophilicity; potential for CNS penetration due to methoxyethyl
5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a) C₁₆H₁₅N₅O 5-Amino, N-phenyl, 3-phenylamino 301.33 Enhanced aromaticity; likely higher metabolic stability but reduced solubility
4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide C₈H₁₃FN₄O 4-Amino, 1-(2-fluoroethyl), N,N-dimethyl 200.22 Fluorine substitution improves metabolic stability; increased electronegativity
4-Chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide C₁₁H₁₆ClN₃O 4-Chloro, N-cyclohexyl, 1-methyl 253.72 Chlorine enhances electrophilicity; cyclohexyl group increases steric bulk
4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide C₁₃H₁₇N₄O₂ 4-Amino, 1-ethyl, N-(3-methoxyphenyl) 260.29 Ethyl group increases hydrophobicity; methoxyphenyl enhances π-π stacking
4-Amino-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide C₁₀H₁₄N₆O 4-Amino, N-(1,5-dimethylpyrazol-4-yl) 234.26 Bicyclic pyrazole system; potential for dual-target engagement

Key Comparative Insights

Substituent Effects on Solubility :

  • The methoxyethyl group in the target compound enhances water solubility compared to purely hydrophobic substituents (e.g., cyclohexyl in or ethyl in ). However, it is less polar than the dimethylamine group in , which may improve blood-brain barrier penetration .

The 1,5-dimethylpyrazolyl substituent in introduces steric bulk, which may restrict conformational flexibility but improve target specificity .

Biological Activity Trends: Compounds with aromatic substituents (e.g., phenylamino in or methoxyphenyl in ) exhibit stronger π-π interactions, often correlating with higher affinity for kinase domains. The amino group at position 4 in the target compound is critical for hydrogen bonding, a feature shared with and , suggesting conserved roles in enzyme inhibition .

Synthetic Accessibility :

  • The target compound and its analogs (e.g., ) are synthesized via nucleophilic substitution or coupling reactions, but fluorinated derivatives () require specialized reagents, increasing production complexity .

Biological Activity

4-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole family, characterized by a unique structure that includes an amino group, a methoxyethyl group, and a carboxamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.

  • Molecular Formula : C₇H₁₄N₄O₂
  • Molecular Weight : 198.22 g/mol
  • CAS Number : 1487143-16-7

The presence of functional groups in this compound contributes to its ability to interact with biological targets, making it a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for several key enzymes involved in disease processes:

  • Cyclooxygenase (COX) : Inhibitors of COX enzymes are vital in managing inflammation and pain. Pyrazole derivatives have shown varying degrees of COX inhibition, suggesting that this compound may exhibit similar properties.
  • Phosphodiesterase (PDE) : PDE inhibitors are crucial in various therapeutic areas, including erectile dysfunction and pulmonary hypertension. The compound's structural features may enhance its binding affinity to PDE enzymes, potentially leading to increased cGMP levels and subsequent biological effects such as vasodilation and anti-inflammatory responses .

Anti-Cancer Potential

Recent studies have highlighted the role of pyrazole derivatives in cancer therapy. The inhibition of specific kinases associated with cancer progression has been observed with related compounds. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on kinases involved in tumor growth .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key structural features and their implications:

Structural FeatureImpact on Activity
Methoxyethyl GroupMay enhance solubility and bioavailability
Carboxamide GroupEssential for interaction with target enzymes
Amino GroupPotentially involved in hydrogen bonding interactions

Case Studies and Research Findings

  • Inhibition Studies : A study assessing the inhibition of COX enzymes by various pyrazole derivatives found that modifications to the side chains significantly affected potency. Compounds with similar structures exhibited IC₅₀ values ranging from 0.013 μM to 0.067 μM against human IKK-2, indicating a promising therapeutic window .
  • Inflammation Models : In models of inflammation, derivatives showed significant activity in inhibiting pro-inflammatory cytokines such as TNFα and IL-17, with IC₅₀ values indicating effective suppression of these pathways .
  • Cancer Cell Lines : Preliminary investigations into the anti-cancer activity revealed that certain pyrazole derivatives could induce apoptosis in cancer cell lines through mechanisms involving cGMP signaling pathways .

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